3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
“3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” is a derivative of imidazo[1,5-a]pyridine . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
While specific chemical reactions involving “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” are not detailed in the search results, it is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations .Scientific Research Applications
Synthesis Techniques and Material Characterization
Research in the field of heterocyclic chemistry has led to the development of efficient methods for synthesizing compounds related to 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid. For instance, Marandi (2018) demonstrated a three-component condensation reaction technique, which is a cornerstone in combinatorial chemistry, for creating stable structures like 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. These compounds are noteworthy in medicinal and biological sciences due to their stable structures characterized by IR, 1H, 13C, and Mass spectroscopy, alongside CHN-O analysis (Marandi, 2018).
Derivatives Synthesis
The cyclodesulfurization process is another significant approach in the synthesis of derivatives of imidazo[1,5-a]pyridine. Bourdais and Omar (1980) synthesized a series of 3-substituted aminoimidazo[1,5-a]pyridine derivatives, proving the versatility of this method. The synthesized compounds were analyzed using 1H NMR spectral analysis (Bourdais & Omar, 1980).
Potential Biological Activities
In the field of pharmacology, derivatives of imidazo[1,5-a]pyridine, similar to 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid, have been investigated for their anti-inflammatory and other biological activities. For instance, Abignente et al. (1982) explored the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Development of Anticancer Agents
Stepping into the realm of oncology, compounds like 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid have been explored for their potential as anticancer agents. Stepanenko et al. (2011) synthesized organometallic complexes that act as cyclin-dependent kinase (Cdk) inhibitors, indicating the compound's applicability in cancer treatment (Stepanenko et al., 2011).
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” and its derivatives could have potential applications in the development of new drugs.
properties
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIRTSLVLKSHJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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